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molecular formula C11H13NO4 B8342450 3-(2-Pyridinyl)-3-methyl-pentanedioic acid

3-(2-Pyridinyl)-3-methyl-pentanedioic acid

Cat. No. B8342450
M. Wt: 223.22 g/mol
InChI Key: MWEPQVJZQRJLET-UHFFFAOYSA-N
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Patent
US09226930B2

Procedure details

To a mixture of D75 (6 g, 23.6 mmol) in water (3 ml) stirred at r.t., sulfuric acid (3 ml) was carefully added. The resulting mixture was heated at 170° C. for 24 h. After cooling, NaOH (50% aqueous solution) was added dropwise (to afford pH 5-6). Then, MeOH was added to the aqueous mixture. The precipitate thus obtained was filtered and dried in vacuo to yield intermediate D76 (3.5 g, 66.4%) as a green dark oil
Name
D75
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7](C#N)[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)([CH3:10])[CH:5](C#N)[C:4](=[O:19])N1.S(=O)(=O)(O)O.[OH-:25].[Na+].C[OH:28]>O>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:6]([CH3:10])([CH2:7][C:2]([OH:1])=[O:28])[CH2:5][C:4]([OH:19])=[O:25] |f:2.3|

Inputs

Step One
Name
D75
Quantity
6 g
Type
reactant
Smiles
O=C1NC(C(C(C1C#N)(C)C1=NC=CC=C1)C#N)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 170° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
(to afford pH 5-6)
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield intermediate D76 (3.5 g, 66.4%) as a green dark oil

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C(CC(=O)O)(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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